3-methoxy-1-methyl-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-1H-pyrazole-4-carboxamide
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Description
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often elucidated using various spectroscopic techniques and X-ray crystallography. For example, the crystal packing of the 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid is stabilized by intermolecular hydrogen bonds, as confirmed by NBO analysis . The 3-(3-methoxyphenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide showed a dihedral angle between the pyrazole and thiophene rings, indicating a twisted conformation, and its intermolecular interactions were analyzed by Hirshfeld surface analysis .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyrazole derivatives are complex and involve multiple steps. The synthesis of the PET agent for imaging B-Raf(V600E) in cancers involved a desmethylation step followed by radiolabeling, demonstrating the intricate nature of these reactions . The antimicrobial activity of the synthesized 3-hydroxy-4-oxo-4H-pyran-2-carboxamide derivatives suggests that these compounds can undergo biological interactions, which could be further explored in chemical reaction studies .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are closely related to their molecular structure. The nonlinear optical activity of the 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid molecule is attributed to the small energy gap between the frontier molecular orbitals . The thermal stability of the 3-(3-methoxyphenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide was found to be up to 190°C, and its non-linear optical properties were investigated, indicating potential applications in material science .
Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of related compounds have been explored, demonstrating methodologies for creating derivatives with potential biological activities. For example, the synthesis, characterization, and cytotoxicity of some new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives have been documented. These compounds were synthesized through reactions involving similar structures and were tested for their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan, Hafez, & Osman, 2014).
Antimicrobial and Cytotoxicity Studies
Research into novel modified Strobilurin derivatives, including 3-isoxazoline substituted methyl-3-methoxy-2-(4-oxo-3,4-dihydrophthalazin-1-yl)prop-2-enoate derivatives, has shown good antimicrobial activity. These studies highlight the compound's utility in developing antimicrobial agents (Sridhara et al., 2011).
Development of Ligands and Complexes
The compound's derivatives have been used to develop ligands for forming complexes with platinum(II) and palladium(II) metal ions, showing potential applications in the field of coordination chemistry and catalysis (Budzisz, Małecka, & Nawrot, 2004).
Structural and Electronic Analysis
Studies on novel pyrazole derivatives, such as 3-(3-methoxyphenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, have included detailed structural and electronic analysis. This research has contributed to understanding the compound's thermo-optical properties and its molecular geometry through DFT calculations, indicating its potential in materials science and molecular electronics (Kumara et al., 2018).
properties
IUPAC Name |
3-methoxy-1-methyl-N-[(4-oxo-3H-phthalazin-1-yl)methyl]pyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O3/c1-20-8-11(15(19-20)23-2)13(21)16-7-12-9-5-3-4-6-10(9)14(22)18-17-12/h3-6,8H,7H2,1-2H3,(H,16,21)(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWKWHJYYGKZTIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NCC2=NNC(=O)C3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-methoxy-1-methyl-N-[(4-oxo-3H-phthalazin-1-yl)methyl]pyrazole-4-carboxamide |
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